

Application Notes: Measuring IRE1 α RNase Activity with APY29

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Compound of Interest

Compound Name: APY29

Cat. No.: B15603487

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Audience: Researchers, scientists, and drug development professionals.

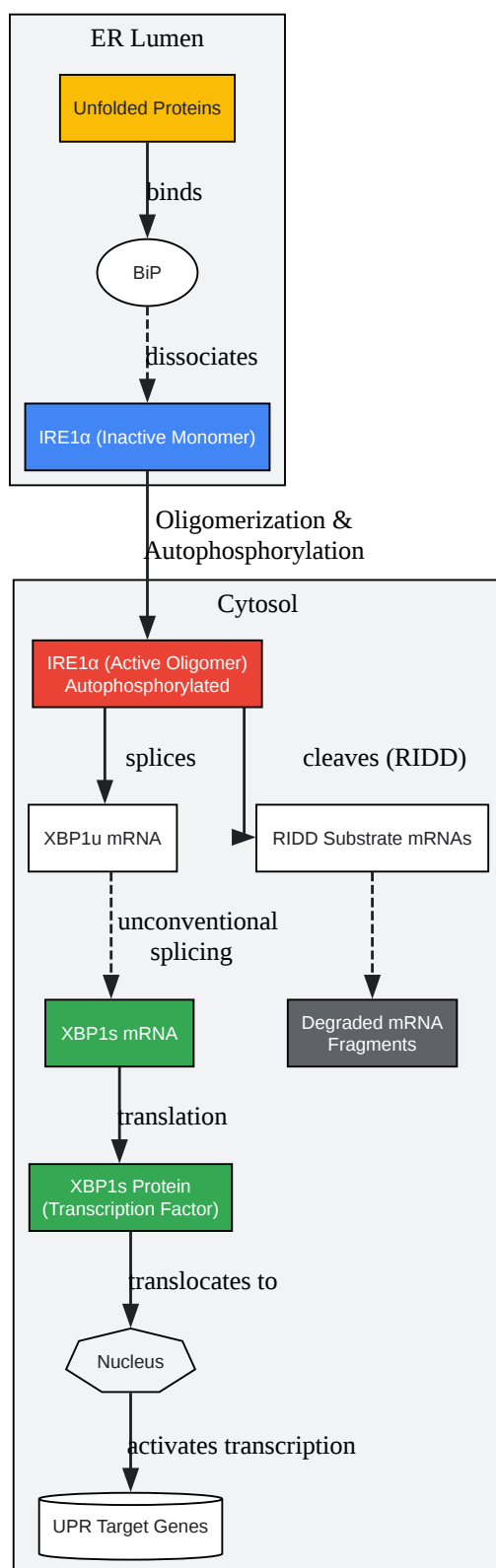
Introduction: Inositol-requiring enzyme 1 α (IRE1 α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] IRE1 α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][4] Upon ER stress, IRE1 α oligomerizes and trans-autophosphorylates, leading to the activation of its RNase domain.[1][5][6] This RNase activity has two primary outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[1][4][5]

APY29 is an ATP-competitive, type I kinase inhibitor of IRE1 α . [5][7] Paradoxically, while it inhibits the kinase function (autophosphorylation), **APY29** acts as an allosteric activator of the IRE1 α RNase domain.[7][8] It binds to the ATP-binding site within the kinase domain, stabilizing it in a conformation that promotes the oligomerization required for RNase activation.[5][8] This unique property makes **APY29** a valuable pharmacological tool to study the downstream consequences of IRE1 α RNase activation independent of its kinase activity and upstream ER stress signals.

These application notes provide a detailed protocol for measuring the **APY29**-mediated activation of IRE1 α RNase activity using a fluorescence-based in vitro assay.

IRE1 α Signaling Pathway

Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin Protein) dissociates from the luminal domain of IRE1 α , leading to IRE1 α 's dimerization and oligomerization.[5][6] This clustering facilitates the trans-autophosphorylation of the kinase domains, which in turn causes a conformational change that allosterically activates the RNase domains.[2][9][10] The activated RNase then initiates downstream signaling by splicing XBP1 mRNA and degrading various other transcripts via RIDD.[1][4]

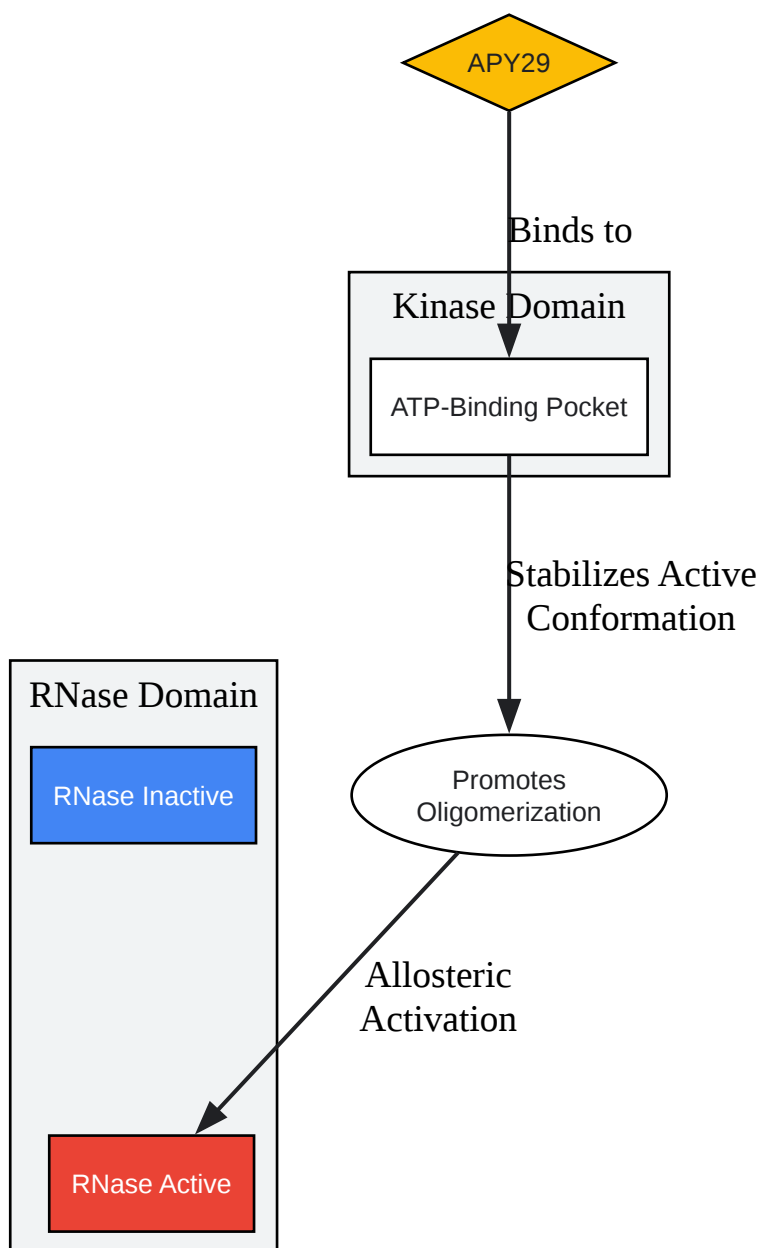


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Caption: The IRE1α signaling pathway under ER stress.

Mechanism of APY29 Action

APY29 is an ATP-competitive inhibitor that binds to the kinase domain of IRE1 α . Unlike inhibitors that lock the kinase in an inactive conformation, **APY29** stabilizes an active-like conformation. This stabilization promotes the self-association of IRE1 α monomers into dimers and higher-order oligomers, which is the critical step for allosterically activating the adjacent RNase domain, even in the absence of autophosphorylation.[5][8]



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Caption: Mechanism of IRE1 α RNase activation by **APY29**.

Experimental Protocol: In Vitro IRE1 α RNase Activity Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the endoribonuclease activity of recombinant IRE1 α . The assay uses a short RNA oligonucleotide substrate mimicking the XBP1 stem-loop structure, which is labeled with a fluorophore (e.g., FAM, AlexaFluor647) at the 5' end and a quencher (e.g., BHQ, Iowa Black) at the 3' end.^{[9][10][11]} In its intact state, the quencher suppresses the fluorescence. Upon cleavage by IRE1 α , the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence.

Materials and Reagents

- Recombinant human IRE1 α cytosolic domain (kinase and RNase domains, aa 465-977). Dephosphorylated IRE1 α (dP-IRE1 α) can be used to observe activation from a lower basal activity state.^{[8][12]}
- **APY29** (dissolved in DMSO)
- FRET-based RNA substrate (e.g., 5'-FAM/CUGAGUCCGCAGCACUCAG/3'-BHQ)^[11]
- RNase Assay Buffer (50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100)^[10]
- Nuclease-free water
- DMSO (for control wells)
- 384-well or 96-well black, flat-bottom plates suitable for fluorescence measurements
- Fluorescence plate reader

Procedure

- Prepare **APY29** Dilutions: Prepare a serial dilution of **APY29** in DMSO. A final concentration range of 10 nM to 50 μ M in the assay is a good starting point.

- Prepare Master Mix: Prepare a master mix containing the RNase Assay Buffer and the recombinant IRE1 α protein. The final concentration of IRE1 α is typically in the nanomolar range (e.g., 10-100 nM), which should be optimized beforehand.
- Set up Reactions:
 - Add 1 μ L of diluted **APY29** or DMSO (for vehicle control) to the appropriate wells of the microplate.
 - Add the IRE1 α master mix to each well.
 - Include a "no enzyme" control containing only the assay buffer.
 - Incubate the plate for 30 minutes at room temperature to allow **APY29** to bind to IRE1 α .
[10]
- Initiate Reaction:
 - Prepare the FRET-RNA substrate by diluting it in the RNase Assay Buffer. A final concentration of 1-3 μ M is common.[11]
 - Add the diluted RNA substrate to all wells to start the reaction. The final reaction volume is typically 20-50 μ L.
- Measure Fluorescence:
 - Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30-37°C).
 - Measure the fluorescence intensity at time intervals (e.g., every 30-60 seconds) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for FAM).
- Data Analysis:
 - For each concentration of **APY29**, calculate the initial reaction velocity (V_0) by determining the slope of the linear portion of the fluorescence versus time plot.

- Normalize the reaction velocities to the vehicle control (DMSO).
- Plot the normalized activity against the logarithm of the **APY29** concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Data Presentation

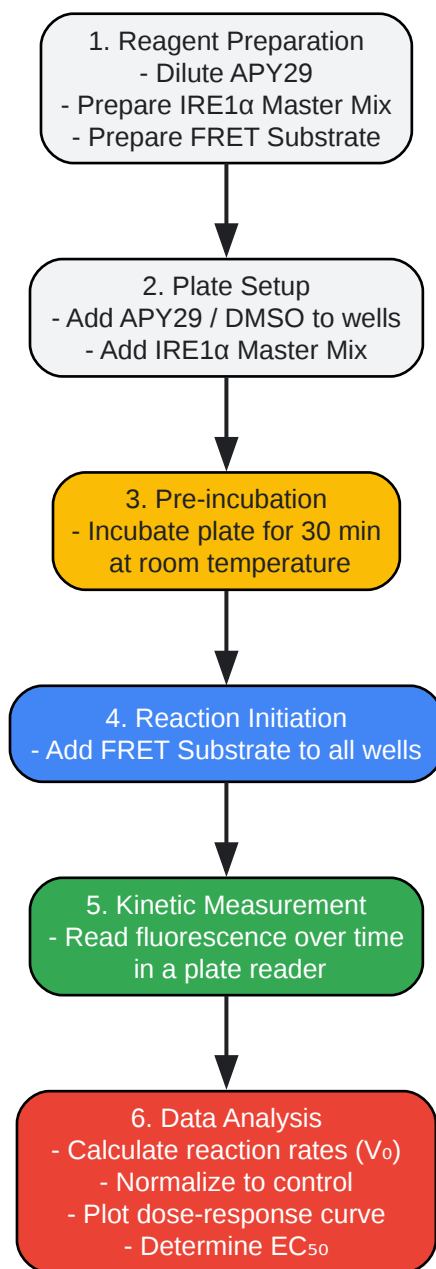
Quantitative data from IRE1α activity assays with **APY29** can be summarized for clear comparison.

Compound	Target Domain	Effect on Kinase Activity	Effect on RNase Activity	IC ₅₀ (Kinase Inhibition)	EC ₅₀ (RNase Activation)	Reference
APY29	Kinase	Inhibition	Activation	~280 nM[7]	~2.5 μM (on dP-IRE1α*)[8][12]	[7][8][12]
Compound 3 (Type II Inhibitor)	Kinase	Inhibition	Inhibition	~240 nM	N/A (Inhibitory)	[8]
STF-083010 (RNase Inhibitor)	RNase	No Effect	Inhibition	N/A	N/A (Inhibitory)	[8]

Note: IC₅₀/EC₅₀ values can vary depending on the specific recombinant protein construct (IRE1α vs dP-IRE1α), *substrate concentration*, and *assay conditions*.

Experimental Workflow

The overall workflow for the in vitro measurement of IRE1α RNase activity is a multi-step process from preparation to data analysis.



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Caption: Workflow for the IRE1 α RNase fluorescence assay.

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